REACTION_CXSMILES
|
[NH:1]1[CH2:8][CH2:7][CH2:6][C@H:2]1[C:3]([OH:5])=[O:4].S(Cl)(Cl)=O.[CH3:13]O>>[C:3]([CH:2]1[CH2:6][CH2:7][CH2:8][NH:1]1)([O:5][CH3:13])=[O:4]
|
Name
|
|
Quantity
|
4.52 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature of the reactants below 0° C
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled
|
Type
|
CUSTOM
|
Details
|
for 12 h
|
Duration
|
12 h
|
Type
|
ADDITION
|
Details
|
The solid mass was added to aqueous solution of potassium carbonate (50%, 20 ml) at 0° C.
|
Type
|
EXTRACTION
|
Details
|
the separated oily layer was extracted into ether (15 ml×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethereal layer was dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC)C1NCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH:1]1[CH2:8][CH2:7][CH2:6][C@H:2]1[C:3]([OH:5])=[O:4].S(Cl)(Cl)=O.[CH3:13]O>>[C:3]([CH:2]1[CH2:6][CH2:7][CH2:8][NH:1]1)([O:5][CH3:13])=[O:4]
|
Name
|
|
Quantity
|
4.52 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature of the reactants below 0° C
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled
|
Type
|
CUSTOM
|
Details
|
for 12 h
|
Duration
|
12 h
|
Type
|
ADDITION
|
Details
|
The solid mass was added to aqueous solution of potassium carbonate (50%, 20 ml) at 0° C.
|
Type
|
EXTRACTION
|
Details
|
the separated oily layer was extracted into ether (15 ml×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethereal layer was dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC)C1NCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH:1]1[CH2:8][CH2:7][CH2:6][C@H:2]1[C:3]([OH:5])=[O:4].S(Cl)(Cl)=O.[CH3:13]O>>[C:3]([CH:2]1[CH2:6][CH2:7][CH2:8][NH:1]1)([O:5][CH3:13])=[O:4]
|
Name
|
|
Quantity
|
4.52 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature of the reactants below 0° C
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled
|
Type
|
CUSTOM
|
Details
|
for 12 h
|
Duration
|
12 h
|
Type
|
ADDITION
|
Details
|
The solid mass was added to aqueous solution of potassium carbonate (50%, 20 ml) at 0° C.
|
Type
|
EXTRACTION
|
Details
|
the separated oily layer was extracted into ether (15 ml×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethereal layer was dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC)C1NCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |